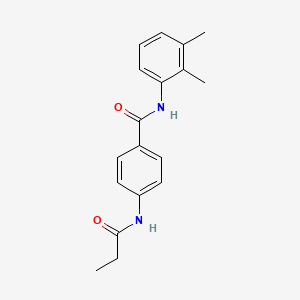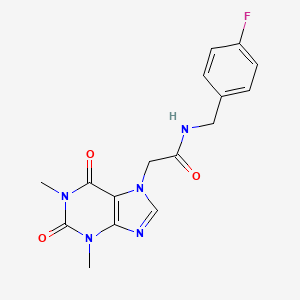
N-(2,3-dimethylphenyl)-4-(propionylamino)benzamide
描述
N-(2,3-dimethylphenyl)-4-(propionylamino)benzamide, commonly known as DPA, is a chemical compound that belongs to the class of benzamide derivatives. DPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
DPA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, DPA has been investigated for its anticancer and anti-inflammatory properties. In biochemistry, DPA has been used as a tool to study the structure and function of proteins. In pharmacology, DPA has been studied for its potential as a drug candidate for the treatment of various diseases.
作用机制
The mechanism of action of DPA is not fully understood. However, studies have shown that DPA inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation. Inhibition of HDAC leads to an increase in the acetylation of histones, which can regulate gene expression.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPA inhibits the growth of cancer cells and induces apoptosis. DPA has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, DPA has been shown to improve insulin sensitivity and glucose metabolism in animal models.
实验室实验的优点和局限性
DPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DPA is also stable under normal laboratory conditions. However, DPA has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, DPA has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for the study of DPA. In medicinal chemistry, DPA could be further optimized to improve its anticancer and anti-inflammatory properties. In biochemistry, DPA could be used to study the structure and function of other proteins. In pharmacology, DPA could be tested in animal models to evaluate its potential as a drug candidate for the treatment of various diseases. Finally, the development of new synthetic methods for DPA could improve its availability and reduce its cost.
Conclusion
In conclusion, DPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DPA is relatively simple, and it has been extensively studied for its potential as a drug candidate for the treatment of various diseases. DPA inhibits the activity of certain enzymes, has various biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for the study of DPA, which could lead to the development of new drugs and the advancement of scientific knowledge.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-17(21)19-15-10-8-14(9-11-15)18(22)20-16-7-5-6-12(2)13(16)3/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCWTVDDGPQEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4238783.png)
![N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4238791.png)


![N-({[2-(difluoromethoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B4238805.png)




![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4238842.png)
![2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4238844.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B4238851.png)
![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4238875.png)
![6,8-dimethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238877.png)
